

# Specificity of DS17701585 for USP30: A Comparative Guide for Researchers

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## Compound of Interest

Compound Name: DS17701585

Cat. No.: B15142737

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the specificity of deubiquitinase (DUB) inhibitors targeting USP30, with a focus on the performance of molecules representative of **DS17701585**'s class. The information is supported by experimental data from publicly available research.

Ubiquitin Specific Peptidase 30 (USP30) has emerged as a compelling therapeutic target, particularly in the context of neurodegenerative diseases like Parkinson's, due to its role as a negative regulator of mitophagy. Potent and selective inhibition of USP30 is a key goal for therapeutic intervention. This guide summarizes the specificity of highly selective USP30 inhibitors, providing a benchmark for evaluating compounds such as **DS17701585**.

## Quantitative Specificity of USP30 Inhibitors

While direct, comprehensive selectivity data for **DS17701585** against a broad panel of deubiquitinases is not publicly available, data for highly selective tool compounds with similar mechanisms of action, such as benzosulphonamides and N-cyanopyrrolidines, offer valuable insights. The following tables summarize the inhibitory activity and selectivity of these compounds.

Table 1: Potency of a Benzosulphonamide USP30 Inhibitor (Compound 39)

Target	IC50 (nM)	Assay Type
USP30	~20	In vitro enzymatic assay

Data sourced from a study characterizing a highly selective benzosulphonamide inhibitor of USP30[1][2][3].

Table 2: Selectivity Profile of a Benzosulphonamide USP30 Inhibitor (CMPD-39)

Deubiquitinase	% Inhibition at 1 $\mu$ M	% Inhibition at 10 $\mu$ M	% Inhibition at 100 $\mu$ M
USP30	100	100	100
USP6	<20	<20	~40
USP21	<20	<20	~30
USP45	<20	<20	~30
Other DUBs in panel	<20	<20	<20

This table illustrates the high selectivity of compound 39 for USP30, with minimal off-target activity against a panel of over 40 other DUBs at concentrations up to 100  $\mu$ M[2][3].

Table 3: Potency of an N-cyanopyrrolidine USP30 Inhibitor

Target	IC50 (nM)
USP30	3

This data is from a disclosed N-cyanopyrrolidine inhibitor from Mission Therapeutics, noted for its high potency[4].

Table 4: Potency and Selectivity of a Covalent Cyanopyrrolidine Inhibitor (USP30-I-1)

Target	IC50 (nM)
Endogenous USP30	94

This IC50 was determined in SH-SY5Y neuroblastoma cell lysates, and the inhibitor was found to be highly selective for USP30 over other cysteine-active DUBs in the lysate[5][6].

## Experimental Protocols

The determination of inhibitor specificity is crucial for the development of targeted therapeutics. The following are detailed methodologies for key experiments cited in the evaluation of USP30 inhibitors.

### Ubiquitin-Rhodamine 110 (Ub-Rho) Cleavage Assay

This biochemical assay is a widely used method to determine the potency of DUB inhibitors in vitro.

- Reagents and Materials:
  - Recombinant human USP30 enzyme.
  - Ubiquitin-Rhodamine110 (Ub-Rho) substrate.
  - Assay Buffer: 50 mM HEPES pH 7.6, 0.5 mM EDTA, 5 mM DTT.
  - Test compound (e.g., **DS17701585**) serially diluted in DMSO.
  - 384-well, low-volume, black assay plates.
  - Plate reader with fluorescence intensity detection (Excitation: 485 nm, Emission: 535 nm).
- Procedure:
  1. Prepare a 2x solution of the DUB enzyme in assay buffer.
  2. Prepare a 2x solution of the Ub-Rho substrate in assay buffer.
  3. In the assay plate, add the test compound at various concentrations.
  4. Add the 2x DUB solution to the wells containing the test compound and incubate for a pre-determined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
  5. Initiate the enzymatic reaction by adding the 2x Ub-Rho solution to all wells.

6. Immediately begin monitoring the increase in fluorescence intensity over time using a plate reader. The cleavage of the rhodamine 110 moiety from ubiquitin results in a fluorescent signal.
7. The initial reaction rates are calculated from the linear phase of the fluorescence curve.
8. IC<sub>50</sub> values are determined by plotting the inhibitor concentration against the percentage of inhibition and fitting the data to a four-parameter dose-response curve.

## Competitive Activity-Based Protein Profiling (ABPP)

This method assesses the target engagement and selectivity of an inhibitor within a complex biological sample, such as a cell lysate.

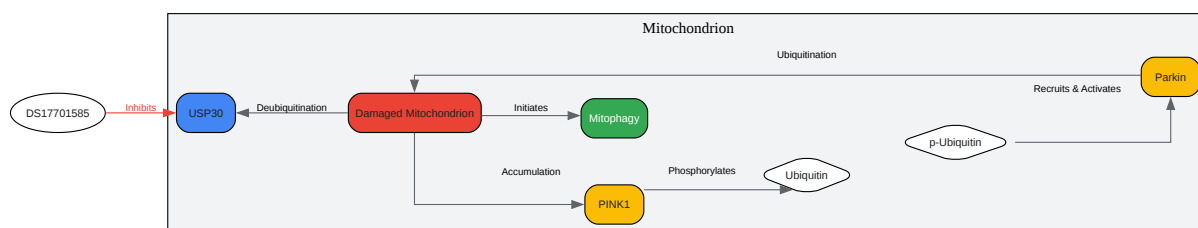
- Reagents and Materials:
  - SH-SY5Y neuroblastoma cell lysate (or other relevant cell line).
  - Test compound (e.g., **DS17701585**) serially diluted in DMSO.
  - Activity-based probe: HA-tagged ubiquitin-propargylamine (HA-Ub-PA).
  - Streptavidin-conjugated beads.
  - Lysis buffer, wash buffers, and elution buffer.
  - SDS-PAGE gels and Western blotting reagents.
  - Antibodies: anti-USP30, anti-HA.
  - LC-MS/MS for quantitative proteomic analysis.
- Procedure:
  1. Treat cell lysates with varying concentrations of the test inhibitor for a specified time (e.g., 1 hour) at 37°C.
  2. Add the HA-Ub-PA probe to the lysates and incubate for a further period (e.g., 45 minutes) at 37°C. The probe will covalently bind to the active site of DUBs that are not occupied by

the inhibitor.

3. Lyse the cells and immunoprecipitate the DUB-probe complexes using anti-HA antibodies coupled to beads.
4. Wash the beads to remove non-specifically bound proteins.
5. Elute the bound proteins.
6. Analyze the eluates by SDS-PAGE and Western blotting using an anti-USP30 antibody to visualize the extent of probe labeling. A decrease in the intensity of the probe-labeled USP30 band with increasing inhibitor concentration indicates target engagement.
7. For a global selectivity profile, the immunoprecipitated proteins can be subjected to on-bead digestion followed by LC-MS/MS analysis to identify and quantify the DUBs that were labeled by the probe. The relative abundance of each DUB in the presence of the inhibitor compared to a vehicle control reveals the inhibitor's selectivity across the DUB family.

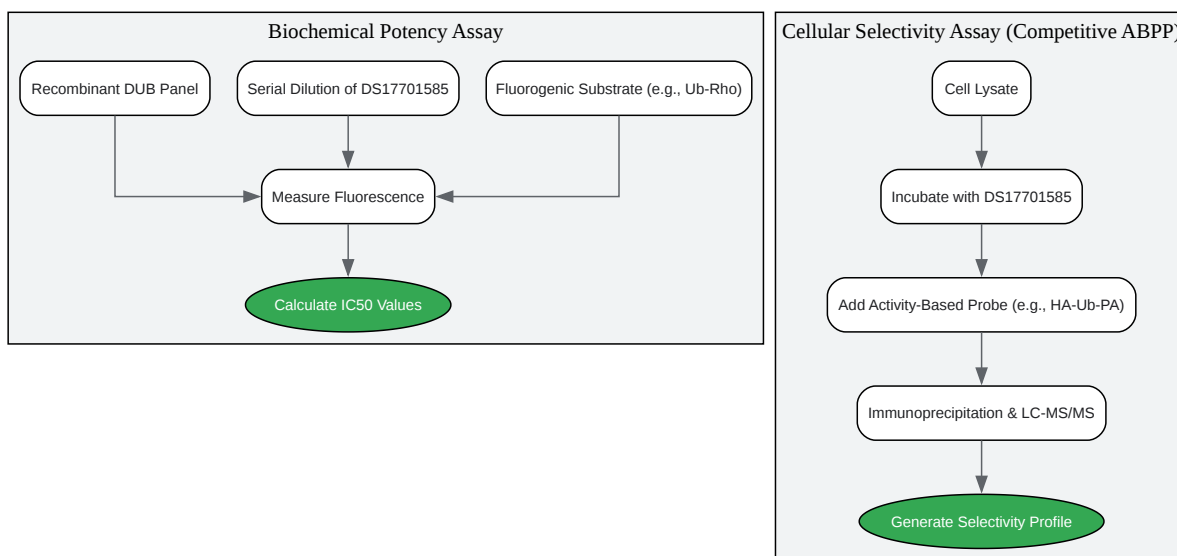
## Visualizing USP30's Role and Inhibition Assessment

The following diagrams illustrate the signaling pathway in which USP30 is a key player and the experimental workflow for assessing inhibitor specificity.



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Caption: USP30's role in negatively regulating PINK1/Parkin-mediated mitophagy.



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Caption: Experimental workflow for determining DUB inhibitor specificity.

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